2-Chloro-3-methylquinoline-6-sulfonyl chloride

Description

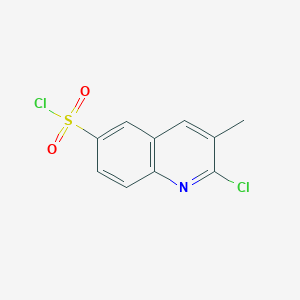

2-Chloro-3-methylquinoline-6-sulfonyl chloride is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 2, a methyl group at position 3, and a sulfonyl chloride group at position 6. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical applications. Its structure combines electron-withdrawing (chloro, sulfonyl chloride) and electron-donating (methyl) groups, which influence its reactivity and physicochemical properties. The sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylquinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKQNDLNPNPCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181699-76-2 | |

| Record name | 2-chloro-3-methylquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylquinoline-6-sulfonyl chloride typically involves the chlorination of 3-methylquinoline followed by sulfonation. The process can be summarized as follows:

Chlorination: 3-Methylquinoline is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position.

Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylquinoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving this compound.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Coupled Products: Formed in coupling reactions with boronic acids.

Scientific Research Applications

2-Chloro-3-methylquinoline-6-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylquinoline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form sulfonamide and sulfonate ester derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Sulfonyl Chlorides

(a) Quinoline-6-sulfonyl chloride (CAS 65433-99-0)

- Structure : Lacks substituents at positions 2 and 3.

- Molecular formula: C₉H₆ClNO₂S.

- Molecular weight : 227.67 g/mol.

- Key differences: The absence of 2-chloro and 3-methyl groups reduces steric hindrance and electronic modulation compared to 2-chloro-3-methylquinoline-6-sulfonyl chloride. This may enhance its reactivity in nucleophilic substitutions but limit its selectivity in targeted applications.

- Applications : Primarily used as a precursor for sulfonamide drugs and sensors .

(b) 6-Chloro-3-chlorosulfonylquinoline (Compound 13 in )

- Structure : Chlorine at position 6 and sulfonyl chloride at position 3.

- Synthesis: Produced via chlorination of 6-chloro-3-phenylmethylsulfanylquinoline using sodium hypochlorite (91% yield, m.p. 109–110°C) .

- Key differences : The sulfonyl chloride group at position 3 instead of 6 alters reactivity. Positional isomerism affects biological activity; for example, sulfonamides derived from position 6 may exhibit better binding to enzyme active sites.

(c) Quinoline-8-sulfonyl chloride

- Structure : Sulfonyl chloride at position 7.

Naphthalene and Benzene Derivatives

(a) 2-Chloro-6-naphthalenesulfonyl chloride

- Structure : Naphthalene core with chlorine at position 2 and sulfonyl chloride at position 6.

- Molecular formula : C₁₀H₆Cl₂O₂S.

- Key differences: The naphthalene system increases aromaticity and lipophilicity compared to quinoline derivatives. This enhances solubility in nonpolar solvents but may reduce compatibility in aqueous biological systems .

(b) 2-Chloro-6-methylbenzenesulfonyl chloride

- Structure : Benzene ring with chlorine at position 2 and methyl at position 6.

- Applications: Simpler aromatic sulfonyl chlorides are often used as benchmarks in reactivity studies.

Heterocyclic Analogues

2,3-Dichloro-quinoxaline-6-carbonyl chloride (CAS 17880-88-5)

- Structure: Quinoxaline core with chlorine at positions 2 and 3, and carbonyl chloride at position 6.

- Molecular formula : C₉H₃Cl₃N₂O.

- Key differences: The quinoxaline system introduces two nitrogen atoms, enhancing electron-deficient character. The carbonyl chloride group is less reactive than sulfonyl chloride in nucleophilic substitutions, favoring different synthetic pathways .

Comparative Data Table

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | Quinoline | 2-Cl, 3-CH₃, 6-SO₂Cl | 260.72* | Not reported | Pharmaceutical intermediates |

| Quinoline-6-sulfonyl chloride | Quinoline | 6-SO₂Cl | 227.67 | Not reported | Sulfonamide synthesis |

| 6-Chloro-3-chlorosulfonylquinoline | Quinoline | 6-Cl, 3-SO₂Cl | 262.10 | 109–110 | Anti-cancer agents |

| 2-Chloro-6-naphthalenesulfonyl chloride | Naphthalene | 2-Cl, 6-SO₂Cl | 261.13 | Not reported | Organic synthesis |

| 2-Chloro-6-methylbenzenesulfonyl chloride | Benzene | 2-Cl, 6-CH₃, 4-SO₂Cl | 219.09 | Not reported | Reactivity studies |

*Calculated based on molecular formula C₁₀H₇Cl₂NO₂S.

Biological Activity

2-Chloro-3-methylquinoline-6-sulfonyl chloride is a sulfonyl chloride derivative of quinoline, characterized by its chemical formula . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The sulfonyl chloride group contributes to its reactivity, making it a valuable reagent in organic synthesis and a candidate for pharmacological applications.

The compound features a chloro group at the second position and a methyl group at the third position of the quinoline ring. Its reactivity is primarily due to the sulfonyl chloride functional group, which can undergo nucleophilic substitution reactions. Several synthetic methods have been documented for producing this compound, highlighting its versatility in organic synthesis.

Table 1: Comparison of Structural Features with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline-6-sulfonyl chloride | Similar quinoline structure but lacks methyl group | More reactive due to absence of steric hindrance |

| 2-Methylpyridine-4-sulfonyl chloride | Pyridine instead of quinoline | Different aromatic system affects reactivity |

| 3-Chloro-2-methylbenzenesulfonyl chloride | Chlorine at different position on benzene | Non-quinoline structure alters biological activity |

| 2-Hydroxyquinoline-6-sulfonyl chloride | Hydroxy group instead of chloro | Potentially different biological properties |

Cytotoxicity and Safety

The safety profile of this compound is critical for its application in biological research. The compound is classified as hazardous, capable of causing severe skin burns and respiratory irritation upon exposure . Understanding these risks is essential for safe laboratory practices.

Research Findings

Recent investigations into the biological activity of quinoline derivatives have yielded promising results:

- Antibacterial Activity : Compounds structurally related to this compound showed MIC values ranging from 20–40 µM against multi-drug resistant strains .

- Comparative Studies : In comparative studies, derivatives were found to exhibit activities comparable to established antibiotics, suggesting that modifications to the quinoline structure could enhance efficacy .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-3-methylquinoline-6-sulfonyl chloride, considering regioselectivity challenges in sulfonation?

Methodological Answer: A two-step approach is recommended:

Chlorination : Introduce the chloro substituent at the 2-position using phosphorus oxychloride (POCl₃) under reflux, ensuring controlled temperature (110–120°C) to avoid over-chlorination.

Sulfonation : React the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize side reactions. Quenching with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Regioselectivity Tip: Steric hindrance from the 3-methyl group directs sulfonation to the 6-position. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm purity by HPLC (>95%) .

Q. How can researchers effectively purify this compound?

Methodological Answer: Recrystallization from a 3:1 ethanol-water mixture yields high-purity crystals. Key steps:

- Dissolve the crude product in hot ethanol (60°C).

- Slowly add deionized water until cloudiness appears, then cool to 4°C.

- Collect crystals via vacuum filtration and dry under reduced pressure (40°C, 12 hrs).

Note: This method minimizes hydrolysis of the sulfonyl chloride group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., methyl at δ ~2.5 ppm, sulfonyl chloride at δ ~170 ppm for ¹³C).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity (>95%).

- Elemental Analysis : Confirm Cl and S content (±0.3% theoretical).

- Melting Point : Compare to literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved for derivatives of this compound?

Methodological Answer: Use the SHELX suite (e.g., SHELXL) for refinement:

- Hydrogen Atom Placement : Refine H atoms freely using difference Fourier maps, especially for disordered regions (e.g., methyl or sulfonyl groups).

- Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL for twinned crystals.

- Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency.

Example: For 3-acetyl-6-chloro-2-methylquinoline derivatives, unrestrained H-atom refinement resolved discrepancies in bond lengths .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer: The sulfonyl chloride acts as an electrophile due to:

- Polarization : The S=O groups withdraw electron density, enhancing the Cl atom’s electrophilicity.

- Leaving Group Ability : Cl⁻ is a good leaving group in SN² reactions (e.g., amidation with amines).

Experimental Validation: Kinetic studies in anhydrous THF show second-order dependence on amine concentration, supporting a bimolecular mechanism. Monitor by IR (disappearance of S-Cl stretch at ~580 cm⁻¹) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The 2-chloro and sulfonyl chloride groups show high electrophilicity (ƒ⁺ > 0.1).

- Molecular Dynamics : Simulate solvation effects in aprotic solvents (e.g., DMF) to predict reaction pathways.

- PubChem Data : Cross-reference experimental InChI keys (e.g., YKQYAXKYJOSBQH-UHFFFAOYSA-N for related quinoline acids) to validate computational results .

Safety and Handling Protocols

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (sulfonyl chloride hydrolyzes to HCl and SO₂).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose as hazardous waste.

Note: No specific medical tests exist for overexposure; monitor for respiratory irritation and consult occupational health immediately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.